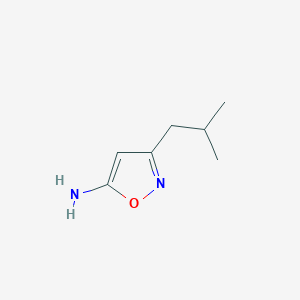

3-isobutylisoxazol-5-amine

Description

The exact mass of the compound 3-(2-Methylpropyl)-1,2-oxazol-5-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylpropyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-5(2)3-6-4-7(8)10-9-6/h4-5H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZDIGBUGYPBFNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NOC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057064-36-4 | |

| Record name | 3-(2-methylpropyl)-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Isobutylisoxazol-5-amine: Synthesis, Properties, and Potential Applications

Disclaimer: Limited direct experimental data for 3-isobutylisoxazol-5-amine is available in public literature. This guide provides information based on established chemical principles, data from closely related analogs, and the general properties of the 5-aminoisoxazole chemical class. All data for analogous compounds are clearly indicated.

Introduction

This compound is a heterocyclic organic compound featuring an isoxazole ring substituted with an isobutyl group at the 3-position and an amine group at the 5-position. The isoxazole scaffold is a prominent pharmacophore found in a wide array of biologically active molecules and approved pharmaceuticals.[1][2] This guide aims to provide a comprehensive overview of the known and predicted properties of this compound, its synthesis, and the potential pharmacological applications of this class of compounds for researchers, scientists, and drug development professionals.

Physicochemical Properties

Table 1: Physicochemical Properties of 3-(tert-butyl)isoxazol-5-amine (Analogue)

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂O | [3] |

| Molecular Weight | 140.18 g/mol | [3] |

| Boiling Point (Predicted) | 248.1 ± 28.0 °C | [4] |

| Density (Predicted) | 1.042 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | -0.31 ± 0.50 | [4] |

| Storage Temperature | Keep in dark place, Inert atmosphere, Room temperature | [4] |

| Topological Polar Surface Area (TPSA) | 52.05 Ų | [3] |

| logP (Predicted) | 1.5543 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 0 | [3] |

Synthesis of this compound

The synthesis of 5-amino-3-alkylisoxazoles is reliably achieved through the reaction of a β-ketonitrile with hydroxylamine.[5] The regioselectivity of this reaction is critically dependent on the pH and temperature of the reaction conditions. To favor the formation of the 5-aminoisoxazole isomer, such as this compound, the reaction should be conducted under basic conditions (pH > 8) and at an elevated temperature (typically around 100 °C).[5] Under these conditions, hydroxylamine preferentially attacks the ketone functionality of the β-ketonitrile precursor.

The precursor for the synthesis of this compound is 5-methyl-3-oxohexanenitrile.

General Experimental Protocol

The following is a generalized experimental protocol for the synthesis of 5-amino-3-alkylisoxazoles, which can be adapted for the synthesis of this compound.

Materials:

-

5-Methyl-3-oxohexanenitrile

-

Hydroxylamine hydrochloride

-

A suitable base (e.g., sodium hydroxide, potassium carbonate)

-

A suitable solvent (e.g., water, ethanol)

-

Acid for pH adjustment (e.g., hydrochloric acid)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve 5-methyl-3-oxohexanenitrile and hydroxylamine hydrochloride in the chosen solvent.

-

Adjust the pH of the reaction mixture to be greater than 8 by the dropwise addition of the base.

-

Heat the reaction mixture to 100 °C and maintain this temperature with stirring. Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

If necessary, neutralize the mixture by the addition of acid.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over a drying agent, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product using a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.

Caption: General synthesis workflow for this compound.

Potential Pharmacological Properties and Applications

The isoxazole ring is a versatile scaffold in medicinal chemistry, and its derivatives have been shown to exhibit a wide range of biological activities.[1][2] While there are no specific pharmacological studies on this compound, the broader class of 5-aminoisoxazoles has been investigated for various therapeutic applications.

Table 2: Potential Biological Activities of the 5-Aminoisoxazole Scaffold

| Biological Activity | Description | References |

| Anti-inflammatory | Derivatives have shown potential as inhibitors of enzymes like COX-2, which are involved in inflammatory pathways. | [1] |

| Antimicrobial | The isoxazole nucleus is a component of several antibacterial and antifungal agents. | [1] |

| Anticancer | Certain isoxazole derivatives have demonstrated cytotoxic activity against various cancer cell lines. | [1] |

| Neuroprotective | Some compounds containing the isoxazole moiety have been investigated for their potential in treating neurodegenerative diseases. | [2] |

| Immunomodulatory | Derivatives of 5-aminoisoxazoles have been shown to modulate immune responses. | [6] |

The diverse biological activities of the isoxazole core suggest that this compound could be a valuable starting point for the development of novel therapeutic agents. The isobutyl group may influence the compound's lipophilicity and binding affinity to biological targets, while the 5-amino group provides a handle for further chemical modification to optimize pharmacological properties.

Caption: Potential therapeutic areas for 5-aminoisoxazole derivatives.

Conclusion

This compound is a molecule of interest within the broader class of 5-aminoisoxazoles. While direct experimental data is currently lacking, established synthetic routes for this class of compounds provide a clear path for its preparation. The physicochemical properties can be reasonably estimated from its close structural analogs. The rich pharmacology of the isoxazole scaffold suggests that this compound and its derivatives hold significant potential for future drug discovery and development efforts across various therapeutic areas. Further research is warranted to synthesize and characterize this compound and to explore its specific biological activities.

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. chemscene.com [chemscene.com]

- 4. 3-tert-butylisoxazol-5-amine, CasNo.59669-59-9 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 5. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]

- 6. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Characterization of 3-Isobutylisoxazol-5-amine

Chemical Structure and Properties

3-Isobutylisoxazol-5-amine is a heterocyclic compound featuring an isoxazole ring substituted with an isobutyl group at the 3-position and an amine group at the 5-position. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The presence of the amine group makes it a weak base.

Molecular Formula: C₇H₁₂N₂O

Molecular Weight: 140.18 g/mol

Predicted Properties (based on analogous structures):

-

Appearance: Likely a solid at room temperature.

-

Solubility: Expected to be soluble in organic solvents like chloroform, methanol, and dimethyl sulfoxide.

Caption: Chemical structure of this compound.

Synthesis

A known synthetic route to this compound starts from 5-methyl-3-oxohexanenitrile[1]. The general principle involves the cyclization of a β-ketonitrile with hydroxylamine.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-methyl-3-oxohexanenitrile

-

Hydroxylamine hydrochloride

-

A suitable base (e.g., sodium ethoxide, sodium hydroxide)

-

An appropriate solvent (e.g., ethanol)

-

Apparatus for reflux and work-up (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

-

Dissolve 5-methyl-3-oxohexanenitrile in the chosen solvent in a round-bottom flask.

-

Add a solution of hydroxylamine hydrochloride and the base to the flask.

-

Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by thin-layer chromatography).

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform an aqueous work-up to remove inorganic salts and impurities. This typically involves partitioning the mixture between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.

Caption: General workflow for the synthesis of this compound.

Characterization Data (Predicted)

The following tables summarize the predicted spectral data for this compound based on the known spectral characteristics of isoxazole derivatives and primary amines.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.0 - 6.0 | br s | 2H | -NH₂ |

| ~5.4 | s | 1H | Isoxazole C4-H |

| ~2.5 | d | 2H | -CH₂- (isobutyl) |

| ~2.0 | m | 1H | -CH- (isobutyl) |

| ~0.9 | d | 6H | -CH(CH₃)₂ (isobutyl) |

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | Isoxazole C5-NH₂ |

| ~160 | Isoxazole C3-isobutyl |

| ~90 | Isoxazole C4 |

| ~35 | -CH₂- (isobutyl) |

| ~28 | -CH- (isobutyl) |

| ~22 | -CH(CH₃)₂ (isobutyl) |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Medium | N-H stretch (asymmetric & symmetric) |

| 2960 - 2870 | Medium | C-H stretch (aliphatic) |

| ~1640 | Strong | C=N stretch (isoxazole ring) |

| 1620 - 1560 | Medium | N-H bend (scissoring) |

| ~1470 | Medium | C-H bend (aliphatic) |

| 1300 - 1200 | Medium | C-N stretch |

Predicted Mass Spectrometry Data

| m/z Value | Interpretation |

| 140 | [M]⁺, Molecular ion peak |

| 125 | [M - CH₃]⁺, Loss of a methyl group |

| 97 | [M - C₃H₇]⁺, Loss of an isopropyl group |

| 83 | [M - C₄H₉]⁺, Loss of the isobutyl group |

| 43 | [C₃H₇]⁺, Isopropyl cation |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 300 or 500 MHz NMR spectrometer.

Procedure:

-

Prepare a sample by dissolving approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire a ¹H NMR spectrum, typically using a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

-

Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants for all signals.

-

Determine the chemical shifts of the signals in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

-

Prepare the sample. For a solid, this is typically done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Place the sample in the spectrometer and acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in this compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Procedure:

-

Prepare a dilute solution of the sample in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer.

-

Ionize the sample using an appropriate method (e.g., electron impact [EI] or electrospray ionization [ESI]).

-

Analyze the resulting ions based on their mass-to-charge ratio (m/z).

-

Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Caption: Logical workflow for the characterization of this compound.

References

In-Depth Technical Guide: Physicochemical Properties of 3-(2-Methylpropyl)-1,2-oxazol-5-amine (CAS 1057064-36-4)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical properties for the compound 3-(2-Methylpropyl)-1,2-oxazol-5-amine, identified by CAS number 1057064-36-4. Due to the limited publicly available experimental data for this specific molecule, this document also includes predicted data and information on structurally related compounds to offer a comparative context. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug development and scientific investigation.

Chemical Identity and Basic Properties

The compound with CAS number 1057064-36-4 is chemically identified as 3-(2-Methylpropyl)-1,2-oxazol-5-amine. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1057064-36-4 | - |

| Chemical Name | 3-(2-Methylpropyl)-1,2-oxazol-5-amine | [1] |

| Molecular Formula | C₇H₁₂N₂O | [1] |

| Molecular Weight | 140.18 g/mol | [1] |

Physicochemical Data

| Property | 3-(2-Methylpropyl)-1,2-oxazol-5-amine (CAS 1057064-36-4) | Related Compounds Data | Source (Related Compounds) |

| Melting Point | Data not available | Data not available | - |

| Boiling Point | Data not available | Estimated 250-280 °C for a cyclopropylmethyl analog | [1] |

| Solubility | Data not available | Moderate in aqueous systems (predicted for a cyclopropylmethyl analog) | [1] |

| pKa | Data not available | Data not available | - |

| logP | Data not available | 2.07 for (2-Methylpropyl)(propyl)amine | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of 3-(2-Methylpropyl)-1,2-oxazol-5-amine are not described in the currently available scientific literature. General synthetic methods for related oxazole derivatives often involve condensation reactions. For instance, the synthesis of 2-amino-5-methylthiazol derivatives has been reported to involve the reaction of a bromo-oxopentanoate with thiourea, followed by condensation with hydrazine hydrate.[3] Similarly, the synthesis of other heterocyclic amines has been achieved through methods like copper-catalyzed azide-alkyne cycloadditions.[4]

For the analysis of such compounds, standard techniques would likely be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of 3-(2-Methylpropyl)-1,2-oxazol-5-amine. The broader class of oxazole-containing compounds has been investigated for a variety of biological activities, including antimicrobial and anticancer properties.[5] However, any potential biological effects of the specific compound would require dedicated experimental investigation.

Logical Workflow for Physicochemical Property Determination

Given the absence of experimental data, a logical workflow for the determination of the core physicochemical properties would be as follows. This workflow is a generalized representation and specific experimental conditions would need to be optimized.

References

- 1. Buy 3-(Cyclopropylmethyl)-1,2-oxazol-5-amine | 1248170-88-8 [smolecule.com]

- 2. (2-Methylpropyl)(propyl)amine | C7H17N | CID 520943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-(2-Methylpropyl)-3-phenyl-1,2-oxazol-4-amine | C13H16N2O | CID 153793062 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential Biological Activities of 3-Aminoisoxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing nitrogen and oxygen, is a privileged structure in medicinal chemistry, appearing in a number of approved drugs. Among its derivatives, the 3-aminoisoxazole moiety serves as a versatile pharmacophore and a valuable synthetic intermediate for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the diverse biological activities exhibited by 3-aminoisoxazole derivatives, with a focus on their potential as anticancer, antimicrobial, anti-inflammatory, and kinase-inhibiting agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways and workflows to facilitate further research and drug development in this promising area.

Anticancer Activity

Derivatives of 3-aminoisoxazole have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[1][2] The mechanism of action often involves the induction of apoptosis and the inhibition of key cellular processes required for tumor growth and proliferation.[2]

In Vitro Cytotoxicity

A range of isoxazole-carboxamide derivatives have been synthesized and evaluated for their cytotoxic activity against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines.[1] Notably, compounds 2d and 2e showed the most potent activity against Hep3B cells.[1] Compound 2d also displayed the highest activity against HeLa cells.[1]

| Compound | Target Cell Line | IC50 (µg/mL) | Reference |

| 2a | MCF-7 | 39.80 | [1] |

| 2d | Hep3B | ~23 | [1] |

| 2d | HeLa | 15.48 | [1] |

| 2e | Hep3B | ~23 | [1] |

Mechanism of Action: Apoptosis Induction

Studies have shown that certain 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives can induce both early and late apoptosis in human erythroleukemic K562 cells.[2] This pro-apoptotic activity is a key indicator of their potential as anticancer drugs.[2] Compounds 2d and 2e were found to reduce the necrosis rate of Hep3B cells threefold and shift the cells towards apoptosis.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

3-aminoisoxazole derivatives

-

Cancer cell lines (e.g., MCF-7, HeLa, Hep3B)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the 3-aminoisoxazole derivatives and incubate for another 48 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and the IC50 value.

Antimicrobial Activity

3-Aminoisoxazole derivatives have also been investigated for their antimicrobial properties, showing activity against a range of pathogenic bacteria and fungi.[3][4]

Antibacterial and Antifungal Activity

A study evaluating 15 isoxazole derivatives revealed that all displayed some level of antimicrobial activity.[4] Two compounds, PUB9 (2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate) and PUB10 (2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate), were particularly potent, especially against Staphylococcus aureus.[4] PUB9 had a minimal inhibitory concentration (MIC) more than 1000 times lower than the other derivatives against this bacterium.[4] Both PUB9 and PUB10 were also effective at reducing biofilm formation by over 90%.[4]

| Compound | Organism | MIC (mg/mL) | Reference |

| PUB9 | Staphylococcus aureus | < 0.000125 | [4] |

| PUB9 | Pseudomonas aeruginosa | 0.125 - 0.25 | [4] |

| PUB9 | Candida albicans | 0.125 - 0.25 | [4] |

| PUB10 | Staphylococcus aureus | 0.125 - 0.25 | [4] |

| PUB10 | Pseudomonas aeruginosa | 0.125 - 0.25 | [4] |

| PUB10 | Candida albicans | 0.125 - 0.25 | [4] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

-

3-aminoisoxazole derivatives

-

Bacterial or fungal strains (e.g., S. aureus, P. aeruginosa, C. albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a serial dilution of the 3-aminoisoxazole derivatives in the appropriate broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

Anti-inflammatory Activity

Certain 3-aminoisoxazole derivatives have shown promise as anti-inflammatory agents.[5] Their mechanism of action can involve the inhibition of enzymes like cyclooxygenase-2 (COX-2).[5]

In Vivo Anti-inflammatory Effects

A series of isoxazole derivatives were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema model in rats. The compounds TPI-7 and TPI-13, which contain a methoxy group at the para position, were identified as the most active compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.

Materials:

-

3-aminoisoxazole derivatives

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

Plethysmometer

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Divide the rats into groups: control, standard, and test groups (receiving different doses of the 3-aminoisoxazole derivatives).

-

Administer the test compounds or the standard drug orally or intraperitoneally.

-

After one hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

Kinase Inhibitory Activity

The 3-aminoisoxazole scaffold has been utilized in the design of potent kinase inhibitors, which are a crucial class of drugs for cancer therapy.[6]

c-Met Kinase Inhibition

A series of 3-amino-benzo[d]isoxazole-based compounds were designed and synthesized as inhibitors of the c-Met tyrosine kinase.[6] Several of these compounds exhibited IC50 values of less than 10 nM against c-Met.[6] Compound 28a was particularly potent, with an enzymatic IC50 of 1.8 nM and a cellular IC50 of 0.18 µM on EBC-1 cells.[6]

| Compound | Target | IC50 (nM) | Reference |

| 8d | c-Met | < 10 | [6] |

| 8e | c-Met | < 10 | [6] |

| 12 | c-Met | < 10 | [6] |

| 28a | c-Met | 1.8 | [6] |

| 28b | c-Met | < 10 | [6] |

| 28c | c-Met | < 10 | [6] |

| 28d | c-Met | < 10 | [6] |

| 28h | c-Met | < 10 | [6] |

| 28i | c-Met | < 10 | [6] |

Signaling Pathway

Conclusion

The 3-aminoisoxazole scaffold represents a highly versatile and promising starting point for the development of new therapeutic agents with a wide range of biological activities. The derivatives discussed in this guide have demonstrated significant potential in the fields of oncology, infectious diseases, and inflammation. The provided data, protocols, and pathway diagrams offer a solid foundation for researchers and drug development professionals to build upon in their quest for novel and effective treatments. Further optimization of the 3-aminoisoxazole core through medicinal chemistry efforts is likely to yield even more potent and selective drug candidates in the future.

References

- 1. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating 3-Isobutylisoxazol-5-amine: An Examination of Publicly Available Data on its Therapeutic Targets

Probing the Isoxazole Core: Insights from Related Molecules

Although direct data on 3-isobutylisoxazol-5-amine is lacking, research on analogous compounds offers potential avenues for investigation. For instance, derivatives of N-benzyl-3,6-dimethylbenzo[d]-isoxazol-5-amine have been identified as inhibitors of the TRIM24 (Tripartite Motif Containing 24) bromodomain, suggesting a potential role in cancer therapy.[1] Bromodomains are crucial epigenetic readers, and their inhibition is a validated strategy in oncology.

Furthermore, other isoxazole-containing molecules have been shown to interact with various biological targets. For example, a series of 3-(3-phenylisoxazol-5-yl)methylidene-1-azabicycles demonstrated binding to acetylcholine receptors, with substituent-dependent selectivity for nicotinic or muscarinic subtypes.[2] This highlights the versatility of the isoxazole core in interacting with different receptor families.

The Broader Context of Amine Signaling

The presence of the amine group in this compound suggests potential interactions with targets of biogenic amines, which are crucial neurotransmitters and signaling molecules.[3][4] Biogenic amines, such as serotonin and dopamine, modulate a vast array of physiological processes through their receptors, which are often G-protein coupled receptors (GPCRs).[3] Compounds containing amine functionalities are frequently designed to target these systems. For example, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and its derivatives have shown high binding affinity for the 5-HT1A serotonin receptor.[5]

Potential Signaling Pathways: A Hypothetical Framework

Given the lack of direct evidence, any discussion of signaling pathways modulated by this compound remains speculative. However, based on the targets of related compounds, one could hypothesize potential involvement in pathways such as:

-

PI3K/Akt and MAPK Pathways: These are fundamental signaling cascades that are often downstream of receptor tyrosine kinases and GPCRs.[6][7] If this compound were to interact with a receptor that signals through these pathways, it could potentially influence cell proliferation, survival, and differentiation.

The logical relationship for a hypothetical screening workflow to identify the targets of this compound is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. Binding affinities of 3-(3-phenylisoxazol-5-yl)methylidene-1-azabicycles to acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reimagining biogenic amine signaling in the brain and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Biogenic Amines - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine | MDPI [mdpi.com]

- 6. Activation of phosphatidylinositol 3-kinase by concanavalin A through dual signaling pathways, G-protein-coupled and phosphotyrosine-related, and an essential role of the G-protein-coupled signals for the lectin-induced respiratory burst in human monocytic THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphoinositide-3-kinase and mitogen activated protein kinase signaling pathways mediate acute NGF sensitization of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Novel 3-Isobutylisoxazol-5-amine Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and mechanisms of action of 3-isobutylisoxazol-5-amine and its analogs. The isoxazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities. This document details the synthetic routes to these compounds, summarizes available quantitative biological data, and explores the signaling pathways they may modulate.

Introduction

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is present in numerous biologically active compounds, including approved drugs and clinical candidates. The unique electronic and structural features of the isoxazole ring allow it to interact with various biological targets, leading to a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. This guide focuses on this compound as a core structure and explores the synthesis and biological evaluation of its analogs.

Synthesis of this compound and its Analogs

The synthesis of 3-alkyl-5-aminoisoxazoles can be achieved through a reliable and scalable method starting from β-ketonitriles. A key aspect of this synthesis is the regioselective reaction of the β-ketonitrile with hydroxylamine, which is controlled by reaction conditions such as pH and temperature.

General Synthetic Scheme

The synthesis of this compound can be accomplished from 5-methyl-3-oxohexanenitrile. The general approach for the synthesis of 5-amino-3-alkyl isoxazoles involves the reaction of a β-ketonitrile with hydroxylamine under basic conditions (pH > 8) at elevated temperatures (around 100 °C). Under these conditions, hydroxylamine preferentially reacts with the ketone functionality, leading to the formation of the 5-aminoisoxazole regioisomer.

Detailed Experimental Protocol: Synthesis of 3-Alkyl-5-aminoisoxazoles

This protocol is a general method for the synthesis of 3-alkyl-5-aminoisoxazoles from β-ketonitriles.

Materials:

-

β-ketonitrile (e.g., 5-methyl-3-oxohexanenitrile)

-

Hydroxylamine hydrochloride

-

Sodium hydroxide or other suitable base

-

Ethanol or other suitable solvent

-

Hydrochloric acid (for workup)

-

Ethyl acetate or other suitable extraction solvent

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the β-ketonitrile (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Reagents: In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.1 equivalents) in water. Adjust the pH of the hydroxylamine solution to > 8 by the dropwise addition of an aqueous sodium hydroxide solution.

-

Reaction: Add the basic hydroxylamine solution to the β-ketonitrile solution. Heat the reaction mixture to 100 °C and maintain it at this temperature with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Acidify the mixture with hydrochloric acid to a neutral pH.

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 3-alkyl-5-aminoisoxazole.

Biological Activities of this compound Analogs

While specific biological data for this compound is limited in the public domain, the broader class of isoxazole derivatives has been extensively studied and shown to possess a variety of biological activities. The following sections summarize the potential therapeutic applications of these analogs based on available data for structurally related compounds.

Anticancer Activity

Numerous isoxazole derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death), inhibition of key enzymes involved in cancer progression, and disruption of cellular signaling pathways.

Table 1: In Vitro Anticancer Activity of Selected Isoxazole Analogs

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 3,4-Isoxazolediamides | K562 (Leukemia) | >50% apoptosis at 100 nM - 200 µM | [1] |

| 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines | K562 (Leukemia) | >50% apoptosis at 10 µM - 200 µM | [1] |

| 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamides | HeLa (Cervical), MCF-7 (Breast) | 4.03 - 4.11 | [2] |

| Bis-isoxazole incorporated benzothiazoles | MCF-7, MDA-MB-231 (Breast), A559 (Lung), DU-145 (Prostate) | Good to moderate activity | [3] |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | 58 cancer cell lines | PGI of 23.12 - 41.25% at 10 µM | [4] |

IC50: Half-maximal inhibitory concentration; PGI: Percent Growth Inhibition.

Antimicrobial and Antiviral Activity

The isoxazole scaffold is a component of several clinically used antibiotics. Analogs of this compound may exhibit antimicrobial and antiviral properties.

Table 2: In Vitro Antimicrobial and Antiviral Activity of Selected Isoxazole Analogs

| Compound Class | Target Organism/Virus | MIC/EC50/IC50 (µM) | Reference |

| 5-Amino-isoxazole-4-carbonitriles | S. aureus, B. subtilis, E. coli, C. albicans | Broad-spectrum activity | [3] |

| 3-Isoxazolyl-1,5-benzodiazepines | Bacteria and Fungi | Screening performed | [5] |

| (5-Oxazolyl)phenyl amines | Hepatitis C virus (HCV) | IC50 = 0.28 - 0.92 | [4] |

| (5-Oxazolyl)phenyl amines | Coxsackievirus B3 and B6 | IC50 < 2.0 | [4] |

MIC: Minimum Inhibitory Concentration; EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration.

Mechanisms of Action and Signaling Pathways

The diverse biological activities of isoxazole derivatives can be attributed to their ability to interact with and modulate various cellular signaling pathways.

Induction of Apoptosis

A common mechanism of action for anticancer isoxazole compounds is the induction of apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The intrinsic pathway is often characterized by the release of cytochrome c from the mitochondria, which leads to the activation of a cascade of caspases, ultimately resulting in cell death.[1][6][7][8][9]

Enzyme Inhibition

Isoxazole derivatives have been shown to inhibit various enzymes that are critical for disease progression. For example, some analogs exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is often overexpressed in inflammatory conditions and cancers.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a clear path to the generation of a library of analogs for biological screening. Based on the activities of related isoxazole derivatives, these new compounds hold potential as anticancer, antimicrobial, and anti-inflammatory agents. Further research, including comprehensive biological screening and mechanistic studies, is warranted to fully elucidate the therapeutic potential of this class of compounds. The provided experimental protocols and insights into potential mechanisms of action are intended to facilitate these future drug discovery and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline-based non-covalent EGFR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 8. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

Spectroscopic Analysis of 3-Isobutylisoxazol-5-amine: A Technical Guide

This technical guide provides a detailed overview of the spectroscopic analysis of 3-isobutylisoxazol-5-amine, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. The guide is intended for researchers, scientists, and professionals in drug development, offering in-depth methodologies and data interpretation for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Introduction

This compound belongs to the isoxazole class of heterocyclic compounds, which are recognized for their diverse biological activities. The structural elucidation and purity assessment of this compound are critical for its application in research and development. Spectroscopic techniques are indispensable tools for achieving a comprehensive chemical characterization. This document outlines the expected spectroscopic data and the experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These predictions are based on established principles of spectroscopy and data from analogous chemical structures.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~5.0-5.5 | broad s | 2H | - | -NH₂ |

| ~5.4 | s | 1H | - | H-4 (isoxazole) |

| ~2.4 | d | 2H | ~7.0 | -CH₂- |

| ~2.0 | m | 1H | ~6.8 | -CH(CH₃)₂ |

| ~0.9 | d | 6H | ~6.6 | -CH(CH₃)₂ |

Note: The chemical shift of the amine protons (-NH₂) can be variable and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C-5 (isoxazole) |

| ~165 | C-3 (isoxazole) |

| ~90 | C-4 (isoxazole) |

| ~35 | -CH₂- |

| ~28 | -CH(CH₃)₂ |

| ~22 | -CH(CH₃)₂ |

Table 3: Predicted IR Absorption Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium | N-H stretch (asymmetric and symmetric) |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1640 | Strong | N-H bend (scissoring) |

| ~1600 | Medium | C=N stretch (isoxazole ring) |

| ~1470 | Medium | C=C stretch (isoxazole ring) |

| 1300-1000 | Medium | C-N stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 140 | High | [M]⁺ (Molecular Ion) |

| 97 | High | [M - C₃H₇]⁺ |

| 83 | Medium | [M - C₄H₉]⁺ |

| 56 | Medium | [C₄H₈]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1 second, spectral width of 16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

-

Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.

-

-

Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation:

-

KBr Pellet Method: Mix approximately 1 mg of the sample with 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film Method: Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform), cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

-

Data Acquisition: Place the sample in the IR beam path and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background correction using a spectrum of the empty sample holder (or pure KBr pellet).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of this compound.

This comprehensive guide provides the necessary framework for the spectroscopic characterization of this compound. The provided data and protocols are essential for ensuring the identity, purity, and structural integrity of this compound in research and development settings.

An In-depth Technical Guide on the Postulated Mechanism of Action for Isoxazole-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3][4] Its unique structural and electronic properties allow for diverse molecular interactions, making it a versatile component in the design of therapeutic agents with a wide range of biological activities.[2][4] Isoxazole-based compounds have been investigated and developed for their anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][3][4] This guide delves into the primary postulated mechanisms of action for these compounds, focusing on their roles as inhibitors of key enzymes such as Cyclooxygenase-2 (COX-2), various protein kinases, and monoamine oxidase (MAO).

Inhibition of Cyclooxygenase-2 (COX-2)

A prominent and well-established mechanism of action for several isoxazole-containing drugs is the selective inhibition of COX-2.[4] The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[5] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is typically induced during inflammation, making it a prime target for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[5]

Valdecoxib is a classic example of an isoxazole-based selective COX-2 inhibitor.[4][6] The central isoxazole ring, often diaryl-substituted, is crucial for its selective binding to the COX-2 active site.[6] The molecular structure of these inhibitors, particularly the presence of sulfonamide or methanesulfonyl moieties, allows for high-affinity interactions within the hydrophobic pocket of the COX-2 enzyme.[6]

| Compound/Derivative | Target | IC50 (µM) | Selectivity | Reference |

| Valdecoxib | COX-2 | - | Selective COX-2 inhibitor | [4] |

| Mofezolac | COX-1 | 0.0079 | Preferentially inhibits COX-1 | [7] |

| Compound 3 (Perrone et al., 2016) | COX-2 | 0.95 | Selective COX-2 inhibitor | [7][8] |

| IXZ3 (Perrone et al.) | COX-2 | 0.95 | Potent COX-2 inhibitor | [8] |

| S-methyl-5-(4-methoxyphenyl)isoxazole-4-carbothioate (IXZ1) | COX-2 | - | Strong COX-2 inhibitory activity | [8] |

| S-methyl 5-(3,4-dimethoxyphenyl)isoxazole-4-carbothioate (IXZ2) | COX-2 | - | Strong COX-2 inhibitory activity | [8] |

A common method to determine the inhibitory activity of isoxazole compounds against COX-1 and COX-2 is the in vitro enzyme inhibition assay.

Principle: This assay measures the production of prostaglandins (typically PGE2) from arachidonic acid by recombinant human or ovine COX-1 and COX-2 enzymes. The inhibitory effect of a test compound is determined by quantifying the reduction in prostaglandin production.

Materials:

-

Recombinant human or ovine COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Hematin and L-epinephrine (co-factors)

-

Tris-HCl buffer (pH 8.0)

-

Test isoxazole compounds dissolved in DMSO

-

Stannous chloride solution (to stop the reaction)

-

ELISA kit for prostaglandin quantification (e.g., PGF2α)[9] or a fluorometric probe.[10]

Procedure:

-

Enzyme Preparation: A solution containing Tris-HCl buffer, hematin, and L-epinephrine is prepared. The COX-1 or COX-2 enzyme is added to this solution and incubated.[11]

-

Inhibitor Addition: The isoxazole test compound, dissolved in DMSO, is added to the enzyme solution and pre-incubated to allow for binding.[11]

-

Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid. The reaction is allowed to proceed for a specific time at 37°C.[9]

-

Reaction Termination: The reaction is stopped by the addition of a stannous chloride solution.[9]

-

Quantification: The amount of prostaglandin produced is quantified using a specific ELISA kit or by fluorometric detection of Prostaglandin G2.[9][10]

-

Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by comparing the results of the test compound at various concentrations to a control without the inhibitor.

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. assaygenie.com [assaygenie.com]

- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Chemistry of 3-Amino-5-Substituted Isoxazoles

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-5-substituted isoxazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its unique electronic properties and versatile reactivity make it a valuable building block for the synthesis of a wide range of biologically active compounds. This guide provides an in-depth review of the synthesis, reactivity, and therapeutic applications of this important class of molecules, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of 3-Amino-5-Substituted Isoxazoles

The construction of the 3-aminoisoxazole ring can be achieved through several strategic pathways. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Cyclocondensation of β-Ketonitriles with Hydroxylamine

A primary and reliable method for synthesizing 3-amino-5-substituted isoxazoles involves the cyclocondensation of β-ketonitriles with hydroxylamine. The regioselectivity of this reaction is critically dependent on pH and temperature, allowing for the selective formation of either 3-amino or 5-amino isomers.[1][2][3] To favor the 3-amino isomer, the reaction is typically conducted at a pH between 7 and 8 and at temperatures at or below 45°C, which promotes the initial reaction of hydroxylamine with the nitrile group.[2]

Caption: Synthetic workflow for 3-aminoisoxazoles via β-ketonitriles.

From α,β-Unsaturated and Halogenated Nitriles

Alternative routes utilize variously substituted butyronitrile or crotononitrile precursors. For instance, reacting compounds like 2,3-dibromobutyronitrile or 2-bromocrotononitrile with hydroxyurea in an alkaline medium (pH 10.1-13) provides 3-amino-5-methylisoxazole in high yield and purity.[4][5] This method is particularly useful for large-scale industrial synthesis.

Addition-Elimination on 3-Bromoisoxazolines

A novel, two-step procedure offers a versatile approach to N-substituted 3-aminoisoxazoles. It begins with the reaction of readily available 3-bromoisoxazolines with a variety of amines in the presence of a base to afford 3-aminoisoxazolines. Subsequent oxidation, typically with iodine and imidazole, furnishes the final 3-aminoisoxazole product in high yields.[1][6] This method is advantageous for creating diverse libraries of compounds, as the amine component can be easily varied.

Data Presentation: Synthesis of 3-Amino-5-Substituted Isoxazoles

| Precursor(s) | Reagents & Conditions | Product | Yield (%) | Reference |

| Ethyl acetate, Acetonitrile | 1. NaH, THF, reflux; 2. p-Toluenesulfonyl hydrazide; 3. NH₂OH·HCl, alkaline | 3-Amino-5-methylisoxazole | 87 (step 1) | [7] |

| 3-Hydroxybutyronitrile | 1. NH₂OH·HCl, K₂CO₃, H₂O, 60°C; 2. FeCl₃, Toluene, reflux | 3-Amino-5-methylisoxazole | 77 | [8] |

| 2-Bromocrotononitrile | Hydroxyurea, NaOH (aq), pH 11-12 | 3-Amino-5-methylisoxazole | 90 | [5] |

| 3-Bromoisoxazoline derivative | 1. Amine, Base; 2. I₂, Imidazole | N-Substituted 3-Aminoisoxazole | High | [1] |

| β-Ketonitriles | NH₂OH, 7 < pH < 8, ≤45 °C | 3-Amino-5-alkylisoxazoles | 60-90 | [2] |

Experimental Protocol: Synthesis of 3-Amino-5-methylisoxazole from 3-Hydroxybutyronitrile[8]

-

Reaction Setup: Combine hydroxylamine hydrochloride (14.0g, 0.20 mol), potassium carbonate (70.5g, 0.51 mol), and 100 mL of water in a suitable reaction vessel.

-

Initial Stirring: Stir the mixture at room temperature for 20 minutes.

-

Addition of Nitrile: Add 3-hydroxybutyronitrile (14.5g, 0.17 mol) to the mixture.

-

Cyclization: Heat the reaction mixture to 60°C and maintain this temperature for 6 hours.

-

Work-up (Phase 1): Cool the mixture to room temperature. Add toluene (200 mL) and separate the aqueous layer.

-

Dehydration: To the organic layer, add anhydrous ferric chloride (2.76g, 17 mmol). Connect a water separator to the flask and heat to reflux, collecting the water until the theoretical amount is separated.

-

Work-up (Phase 2): Cool the reaction mixture. Adjust the pH to 1-2 by dropwise addition of concentrated hydrochloric acid and stir for 1 hour. Separate the layers and discard the organic layer.

-

Precipitation: To the aqueous layer, add 30% sodium hydroxide solution to adjust the pH to 11-13, which will cause a large amount of precipitate to form.

-

Isolation: Filter the solid, dry it, to obtain 12.8 g of light yellow crystalline 3-amino-5-methylisoxazole (77% yield, 98.8% HPLC purity).

Reactivity of the 3-Aminoisoxazole Core

The 3-aminoisoxazole scaffold possesses two primary sites of reactivity: the exocyclic amino group and the isoxazole ring itself. This dual reactivity allows for extensive functionalization and the construction of more complex heterocyclic systems.[9]

Reactions at the Amino Group

The exocyclic amino group at the 3-position behaves as a typical nucleophile. It readily undergoes reactions such as acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases.[9][10]

-

N-Acylation: Reaction with acyl chlorides or anhydrides, typically in the presence of a base like pyridine, yields the corresponding N-acyl derivatives.[9]

-

Reaction with Isothiocyanates: Treatment with isothiocyanates leads to the formation of isoxazolylthiourea derivatives.[9]

-

Schiff Base Formation: Condensation with various aldehydes under mild, often solvent-free conditions, efficiently produces isoxazole-based Schiff bases.

Reactions as a Binucleophile

The 3-aminoisoxazole system can also act as a 1,3-binucleophile, where both the exocyclic amino group and the ring nitrogen (N2) participate in reactions. This reactivity is often exploited in multicomponent reactions and directed heterocyclizations to build fused ring systems, such as isoxazolo[5,4-b]pyridines and isoxazolo[5,4-b]azepines.[9]

Caption: Key reactivity pathways for the 3-aminoisoxazole scaffold.

Applications in Drug Discovery and Medicinal Chemistry

Derivatives of 3-amino-5-substituted isoxazoles exhibit a remarkable range of biological activities, making them highly attractive for drug development.[11]

Spectrum of Biological Activity

This class of compounds has been reported to possess anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties. The specific activity is highly dependent on the nature and position of the substituents on the isoxazole ring and the exocyclic amino group.

-

Anti-inflammatory Activity (COX-2 Inhibition): Certain isoxazole derivatives are potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways.[12]

-

Anticancer Activity (Antitubulin): Diaryl-substituted aminoisoxazoles have been identified as microtubule destabilizing agents, exhibiting potent antiproliferative and cytotoxic effects against various cancer cell lines.[6] They are thought to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to mitotic arrest.[13][14]

-

Antiviral Activity: Isoxazole-based small molecules have been identified as promising inhibitors of the Zika virus (ZIKV).[15]

-

Other Activities: Various derivatives have also shown potential as tyrosinase inhibitors and antioxidants.[16]

Data Presentation: Biological Activity of Representative Isoxazole Derivatives

| Compound Class | Biological Target | Activity Metric | Value | Reference |

| Isoxazole-dihydropyrimidine hybrid | COX-2 | IC₅₀ | 0.55 ± 0.03 µM | [12] |

| Isoxazole-dihydropyrimidine hybrid | COX-1 | IC₅₀ | > 50 µM | [12] |

| 5-Amino-3-(pyridine-4-yl) isoxazole-4-carbonitrile | Antioxidant | - | Highly Significant | [16] |

| Isoxazole-based ZIKV inhibitor (7l) | ZIKV (MR766 strain) | EC₅₀ | 0.19 µM | [15] |

| Diaryl-5-aminoisoxazole | Tubulin Polymerization | IC₅₀ | < 1 µM | [6][13] |

| 3-(5-nitro-2-furyl)isoxazole derivative | Antibacterial (Gram-negative) | - | Comparable to Nalidixic acid | [10] |

| Phenyl-isoxazole derivative (Compound 8) | Tyrosinase Inhibition | IC₅₀ | 66.74 ± 3.96 µg/mL | [16] |

Key Signaling Pathways

Antitubulin agents disrupt the normal function of microtubules, which are essential components of the cytoskeleton involved in cell division (mitosis). By binding to tubulin subunits, these compounds inhibit polymerization or promote depolymerization, leading to a cascade of events culminating in programmed cell death (apoptosis).

Caption: General pathway for antitubulin agents leading to apoptosis.

Selective COX-2 inhibitors block the synthesis of prostaglandins, which are key mediators of inflammation. By inhibiting COX-2, these drugs reduce pain and inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[17][18]

Caption: Mechanism of inflammation reduction via COX-2 inhibition.

Conclusion

The 3-amino-5-substituted isoxazole core represents a versatile and highly valuable scaffold in modern chemical and pharmaceutical research. The well-established and adaptable synthetic routes provide access to a vast chemical space of derivatives. The diverse reactivity of the aminoisoxazole unit allows for further functionalization and the creation of complex molecular architectures. With a proven track record of potent and varied biological activities, from anti-inflammatory to anticancer, this heterocyclic system will undoubtedly continue to be a focus of innovation for scientists and drug development professionals seeking to create the next generation of therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]

- 3. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles - OAK Open Access Archive [oak.novartis.com]

- 4. CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole - Google Patents [patents.google.com]

- 5. DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE - Google Patents [patents.google.com]

- 6. 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 8. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 14. cib.csic.es [cib.csic.es]

- 15. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 3-Isobutylisoxazol-5-amine in Common Laboratory Solvents: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the methodologies used to determine the solubility profile of the chemical compound 3-isobutylisoxazol-5-amine. Due to the absence of publicly available, detailed experimental data on the solubility of this compound, this document presents a generalized framework and standard protocols for its determination. The guide includes hypothetical data presented in a structured format for illustrative purposes, detailed experimental protocols for equilibrium solubility determination, and a visual workflow of the experimental process.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate, such as this compound, is a critical physicochemical property that influences its bioavailability, formulation development, and process chemistry. A comprehensive understanding of a compound's solubility in various laboratory solvents is essential for designing robust synthetic routes, purification strategies, and final drug product formulations. This guide outlines the standard procedures for generating a solubility profile.

Solubility Data

The following table summarizes hypothetical solubility data for this compound in a range of common laboratory solvents at ambient temperature (20-25°C). This data is intended to serve as an illustrative example of how to present a solubility profile.

| Solvent | Classification | Hypothetical Solubility (mg/mL) | Molar Solubility (mol/L) | Notes |

| Water (pH 7.0) | Protic, Polar | < 0.1 | < 0.0007 | Practically Insoluble |

| Methanol (MeOH) | Protic, Polar | 25.4 | 0.181 | Freely Soluble |

| Ethanol (EtOH) | Protic, Polar | 18.9 | 0.135 | Soluble |

| Isopropanol (IPA) | Protic, Polar | 12.5 | 0.089 | Sparingly Soluble |

| Acetone | Aprotic, Polar | 35.2 | 0.251 | Freely Soluble |

| Acetonitrile (ACN) | Aprotic, Polar | 30.1 | 0.215 | Freely Soluble |

| Dichloromethane (DCM) | Aprotic, Polar | > 100 | > 0.713 | Very Soluble |

| Tetrahydrofuran (THF) | Aprotic, Polar | 85.7 | 0.611 | Very Soluble |

| Toluene | Non-polar | 5.8 | 0.041 | Slightly Soluble |

| Hexanes | Non-polar | < 0.1 | < 0.0007 | Practically Insoluble |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | > 200 | > 1.427 | Very Soluble, often used for stock |

| N,N-Dimethylformamide (DMF) | Aprotic, Polar | > 150 | > 1.070 | Very Soluble |

Note: The molecular weight of this compound (C7H12N2O) is approximately 140.18 g/mol . The solubility classifications are based on USP guidelines.

Experimental Protocols

The determination of thermodynamic or equilibrium solubility is crucial for understanding the intrinsic solubility of a compound. The shake-flask method is the gold standard for this purpose.

3.1. Equilibrium Solubility Determination via Shake-Flask Method

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound (solid, >99% purity)

-

Selected laboratory solvents (analytical grade)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that saturation is reached.

-

Solvent Addition: Add a known volume of the selected solvent to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled chamber (e.g., 25°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a pipette. Ensure no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a syringe filter (0.22 µm) to remove any remaining microscopic particles. This step is critical to prevent artificially high concentration measurements.

-

Dilution: Dilute the clear filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV. The concentration is determined by comparing the analyte's peak area to a standard calibration curve prepared with known concentrations of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining equilibrium solubility.

Caption: Workflow for Equilibrium Solubility Determination.

Methodological & Application

Synthesis of 3-Isobutylisoxazol-5-amine: A Detailed Protocol for Drug Discovery and Development

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 3-isobutylisoxazol-5-amine, a valuable building block in medicinal chemistry, starting from 5-methyl-3-oxohexanenitrile. The synthesis proceeds via a cyclization reaction with hydroxylamine under basic conditions. This application note includes a detailed experimental procedure, a summary of key quantitative data, and a visual representation of the synthetic workflow, intended to guide researchers in the efficient laboratory-scale preparation of this important isoxazole derivative.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that are frequently incorporated into the structures of pharmacologically active molecules. The 5-aminoisoxazole scaffold, in particular, serves as a versatile synthon for the development of a wide range of therapeutic agents. The synthesis of this compound from the readily accessible β-ketonitrile, 5-methyl-3-oxohexanenitrile, represents a reliable and efficient route to this key intermediate. The reaction involves the condensation of the ketone with hydroxylamine, followed by an intramolecular cyclization of the nitrile group to form the stable isoxazole ring. The regioselectivity of this reaction to favor the 5-aminoisoxazole isomer is typically controlled by performing the reaction under basic conditions at elevated temperatures.

Data Presentation

A summary of the key physicochemical and analytical data for the starting material and the final product is presented in Table 1.

Table 1: Physicochemical and Analytical Data

| Compound Name | 5-Methyl-3-oxohexanenitrile | This compound |

| Molecular Formula | C₇H₁₁NO | C₇H₁₂N₂O |

| Molecular Weight | 125.17 g/mol | 140.19 g/mol |

| Appearance | Colorless to pale yellow liquid | Off-white to pale yellow solid |

| Boiling Point | Not available | Not available |

| Melting Point | Not applicable | Expected to be a low-melting solid |

| ¹H NMR (CDCl₃) | Expected signals for isobutyl and methylene protons adjacent to ketone and nitrile groups. | δ (ppm): 5.0-6.0 (br s, 2H, -NH₂), 4.8-5.2 (s, 1H, isoxazole H-4), 2.4-2.6 (d, 2H, -CH₂-isobutyl), 1.8-2.1 (m, 1H, -CH-isobutyl), 0.9-1.0 (d, 6H, -CH(CH₃)₂) |

| ¹³C NMR (CDCl₃) | Expected signals for nitrile, ketone, and aliphatic carbons. | δ (ppm): 170-175 (C5-NH₂), 160-165 (C3), 90-95 (C4), 35-40 (-CH₂-isobutyl), 27-30 (-CH-isobutyl), 22-25 (-CH(CH₃)₂) |

| IR (KBr, cm⁻¹) | ~2250 (C≡N stretch), ~1715 (C=O stretch) | ~3400-3200 (N-H stretch), ~1620 (N-H bend), ~1580 (C=N stretch) |

| Mass Spec (EI) | m/z 125 [M]⁺ | m/z 140 [M]⁺ |

| Purity (by HPLC) | ≥ 95% | ≥ 98% |

| Typical Yield | Not applicable | 75-85% |

Experimental Protocol

Synthesis of this compound

This protocol details the cyclization of 5-methyl-3-oxohexanenitrile with hydroxylamine hydrochloride in the presence of a base.

Materials:

-

5-Methyl-3-oxohexanenitrile (1.0 eq)

-

Hydroxylamine hydrochloride (1.2 eq)

-

Sodium ethoxide (2.5 eq)

-

Ethanol (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methyl-3-oxohexanenitrile (1.0 eq).

-

Reagent Addition: Add anhydrous ethanol to dissolve the starting material. To this solution, add hydroxylamine hydrochloride (1.2 eq) and sodium ethoxide (2.5 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexanes mixture). The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as an off-white to pale yellow solid.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Caption: Synthetic workflow for this compound.

Application Notes and Protocols: A Step-by-Step Guide to Isoxazole Ring Formation via Cycloaddition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the synthesis of isoxazole rings, a critical scaffold in many pharmaceutical agents, via 1,3-dipolar cycloaddition. The protocols focus on the reaction between in situ generated nitrile oxides and alkynes or alkenes, a robust and versatile method for constructing this important heterocycle.

Introduction